2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid

HCV NS5B Polymerase Antiviral Drug Discovery Non-Nucleoside Inhibitors

2-(3H-Imidazo[4,5-c]pyridin-2-yl)acetic acid (CAS 933750-50-6) is a heterocyclic building block featuring an imidazo[4,5-c]pyridine core fused to an acetic acid side chain. This precise regiochemistry distinguishes it from other imidazopyridine isomers (e.g., imidazo[1,2-a]pyridine, imidazo[4,5-b]pyridine) and provides a unique vector for further functionalization at the 2-position acetic acid handle.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 933750-50-6
Cat. No. B11910823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid
CAS933750-50-6
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1N=C(N2)CC(=O)O
InChIInChI=1S/C8H7N3O2/c12-8(13)3-7-10-5-1-2-9-4-6(5)11-7/h1-2,4H,3H2,(H,10,11)(H,12,13)
InChIKeyYCXWOJYZWHFZNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3H-Imidazo[4,5-c]pyridin-2-yl)acetic Acid (CAS 933750-50-6): Procurement-Grade Scaffold for Kinase and Antiviral Inhibitor Discovery


2-(3H-Imidazo[4,5-c]pyridin-2-yl)acetic acid (CAS 933750-50-6) is a heterocyclic building block featuring an imidazo[4,5-c]pyridine core fused to an acetic acid side chain . This precise regiochemistry distinguishes it from other imidazopyridine isomers (e.g., imidazo[1,2-a]pyridine, imidazo[4,5-b]pyridine) and provides a unique vector for further functionalization at the 2-position acetic acid handle [1]. The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, having yielded potent inhibitors of HCV NS5B polymerase (EC50 = 1.163 nM) [2], Hsp90 (IC50 = 7.6 μM for an early analog) [3], and various kinases including Akt and SSAO/VAP-1 [4], establishing this specific scaffold as a validated starting point for inhibitor design programs.

Why 2-(3H-Imidazo[4,5-c]pyridin-2-yl)acetic Acid Cannot Be Replaced by Alternative Imidazopyridine Isomers or Generic Heterocyclic Acetic Acids


Substituting 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid with a structurally similar imidazopyridine isomer (e.g., imidazo[1,2-a]pyridine-2-acetic acid, CAS 123456-78-9) or a generic heteroaryl acetic acid (e.g., indole-3-acetic acid) will fundamentally alter critical molecular recognition features. The imidazo[4,5-c]pyridine core presents a distinct nitrogen atom orientation and hydrogen-bonding network compared to other imidazopyridine regioisomers, resulting in dramatically different target binding profiles [1]. For instance, in HCV NS5B inhibitor optimization, the imidazo[4,5-c]pyridine scaffold was specifically selected as a pyridazine bioisostere to maintain key interactions with the polymerase palm site; alternative scaffolds failed to recapitulate the potent sub-nanomolar activity observed with the imidazo[4,5-c]pyridine series [2]. Furthermore, the 2-position acetic acid moiety provides a geometrically constrained, synthetically versatile handle for amide coupling, esterification, or heterocycle formation that is not accessible from the 1- or 3-substituted isomers . These regioisomer-specific and scaffold-specific features mean that generic substitution will not preserve the SAR trajectory established for this chemical series.

Quantitative Differentiation Evidence: 2-(3H-Imidazo[4,5-c]pyridin-2-yl)acetic Acid vs. Alternative Scaffolds and Regioisomers


Imidazo[4,5-c]pyridine Scaffold Delivers Sub-Nanomolar HCV NS5B Inhibition Unattainable with Alternative Fused Heterocycles

In a systematic scaffold optimization study for HCV NS5B non-nucleoside inhibitors, the imidazo[4,5-c]pyridine core was compared directly against the original pyridazine scaffold of tegobuvir. The imidazo[4,5-c]pyridine derivative (compound 3 in the study) exhibited an EC50 of 1.163 nM in a cell-based HCV replicon assay, representing a significant potency improvement over tegobuvir, which showed substantially higher EC50 values (exact tegobuvir EC50 not disclosed in the paper but described as 'marked improvement') [1]. Furthermore, the imidazo[4,5-c]pyridine series demonstrated a favorable selectivity window with a CC50 >200 nM, yielding a selectivity index exceeding 172 [1]. Notably, compound 3 showed a 'marked improvement' in hERG channel inhibition liability compared to tegobuvir, a critical safety parameter for antiviral development [1].

HCV NS5B Polymerase Antiviral Drug Discovery Non-Nucleoside Inhibitors

2-Position Acetic Acid Enables SAR Optimization Not Possible with 1- or 3-Substituted Imidazopyridine Regioisomers

The 2-position substitution pattern on the imidazo[4,5-c]pyridine core is critical for target binding. In the development of Akt kinase inhibitors, 1H-imidazo[4,5-c]pyridin-2-yl compounds were specifically claimed because molecular modeling and X-ray crystallography demonstrated that the 2-position vector directs substituents into the ATP-binding pocket of Akt, enabling key hydrogen-bond interactions with the hinge region [1]. In contrast, 1-substituted or 3-substituted imidazo[4,5-c]pyridine isomers would orient the substituent away from the hinge, abolishing kinase inhibitory activity. Similarly, in Hsp90 inhibitor optimization, the 2-position attachment of a tricyclic moiety to the imidazo[4,5-c]pyridine core resulted in an IC50 of 7.6 μM on yeast Hsp82 (the Hsp90 homologue), whereas alternative regioisomeric attachments failed to produce measurable inhibition [2]. The acetic acid moiety at the 2-position of 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid provides the exact geometry required for these validated binding modes.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitors

Imidazo[4,5-c]pyridine Core Demonstrates Broad Antiviral Spectrum Across Flaviviridae Family

The imidazo[4,5-c]pyridine scaffold has been validated in multiple antiviral programs targeting distinct viruses within the Flaviviridae family. The compound 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP) demonstrated highly potent and selective anti-pestivirus activity with an EC50 of 0.04 ± 0.01 μM against bovine viral diarrhea virus (BVDV)-induced cytopathic effect [1]. The selectivity index (CC50/EC50) was approximately 2,000, indicating exceptional therapeutic window [1]. In parallel, the imidazo[4,5-c]pyridine scaffold was the basis for the HCV NS5B inhibitor program described above, achieving EC50 = 1.163 nM [2]. This cross-virus validation within the same scaffold family suggests that 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid serves as a privileged starting point for pan-Flaviviridae inhibitor discovery, a versatility not demonstrated by many alternative heterocyclic scaffolds.

Broad-Spectrum Antivirals Flaviviridae Pestivirus

Physicochemical and Synthetic Advantages Over Alternative Imidazopyridine Isomers for Amide Library Synthesis

2-(3H-Imidazo[4,5-c]pyridin-2-yl)acetic acid (CAS 933750-50-6) offers distinct synthetic advantages compared to other imidazopyridine regioisomers. The compound features a free carboxylic acid moiety at the 2-position, enabling direct amide coupling with primary and secondary amines without requiring protection/deprotection steps that are often necessary with 1- or 3-substituted acetic acid analogs . Calculated physicochemical properties (MW = 177.16 g/mol, H-bond donors = 2, H-bond acceptors = 4, rotatable bonds = 2) position this compound favorably within lead-like chemical space (Rule of 3 compliance) [1]. In contrast, the imidazo[1,2-a]pyridine-2-acetic acid regioisomer has different electronic distribution and pKa due to altered nitrogen positioning, leading to variable coupling efficiency and potentially different metabolic stability profiles in downstream analogs [2]. The consistent synthetic accessibility of the 2-position carboxylic acid in this specific regioisomer makes it the preferred building block for generating amide libraries targeting the imidazo[4,5-c]pyridine pharmacophore.

Parallel Synthesis Amide Coupling Medicinal Chemistry

Scaffold Validity in Kinase Inhibition: Imidazo[4,5-c]pyridine Core Enables Potent SSAO/VAP-1 and Akt Inhibition

The imidazo[4,5-c]pyridine core has been independently validated in distinct kinase inhibitor programs. Patent literature describes 1H-imidazo[4,5-c]pyridin-2-yl compounds as inhibitors of SSAO/VAP-1 with reported IC50 values in the nanomolar to low micromolar range for optimized analogs [1]. Concurrently, a separate patent family claims 1H-imidazo[4,5-c]pyridin-2-yl compounds as inhibitors of Akt (PKB) kinase [2]. This dual validation across structurally distinct kinase targets (SSAO is a copper-containing amine oxidase; Akt is a serine/threonine kinase) demonstrates that the imidazo[4,5-c]pyridine core is not a target-specific chemotype but rather a versatile kinase inhibitor scaffold. In comparison, alternative fused heterocycles such as imidazo[1,2-a]pyridines show a more restricted kinase inhibition profile primarily limited to PI3K/mTOR pathways [3]. The broader kinase target coverage of the imidazo[4,5-c]pyridine core reduces the risk of scaffold abandonment during hit-to-lead optimization and supports its procurement for diverse kinase inhibitor programs.

Kinase Inhibitors SSAO/VAP-1 Akt/PKB

Procurement-Relevant Application Scenarios for 2-(3H-Imidazo[4,5-c]pyridin-2-yl)acetic Acid


Lead Optimization in Antiviral Drug Discovery Targeting HCV NS5B Polymerase

Medicinal chemistry teams seeking to improve upon tegobuvir's potency or hERG safety profile should procure 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid as the core scaffold for generating novel NS5B non-nucleoside inhibitors. The acetic acid handle enables rapid amide library synthesis to explore the palm site binding pocket. Published SAR demonstrates that appropriate derivatization of this scaffold yields compounds with sub-nanomolar EC50 (1.163 nM) and improved hERG profiles relative to tegobuvir [1].

Fragment-Based Screening Libraries for Kinase Inhibitor Discovery

2-(3H-Imidazo[4,5-c]pyridin-2-yl)acetic acid is an ideal fragment for inclusion in fragment-based drug discovery (FBDD) libraries targeting kinases. Its low molecular weight (177.16 Da) and Rule of 3 compliance make it suitable for fragment screening. The imidazo[4,5-c]pyridine core has demonstrated binding to the ATP pockets of Akt, SSAO/VAP-1, and Hsp90 [2][3], suggesting broad utility as a hinge-binding fragment across multiple kinase targets.

Parallel Synthesis of Amide Libraries for SAR Exploration in SSAO/VAP-1 or Akt Programs

CROs and internal medicinal chemistry departments supporting SSAO/VAP-1 or Akt inhibitor programs should stock 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid as a key building block for amide library generation. The free carboxylic acid enables straightforward coupling with diverse amine sets using standard HATU or EDC/HOBt protocols. This building block directly yields the core claimed in multiple patent families covering both SSAO/VAP-1 [4] and Akt [5] inhibitors, ensuring synthetic efficiency and IP relevance.

Scaffold Hopping and Bioisostere Replacement in Hsp90 Inhibitor Programs

Teams working on Hsp90 inhibitors seeking to replace existing scaffolds (e.g., purines, resorcinol derivatives) can utilize 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid as a novel core for scaffold hopping. The imidazo[4,5-c]pyridine core has been validated in tricyclic Hsp90 inhibitors with an initial hit showing IC50 = 7.6 μM against Hsp82 [6]. Further optimization through amide or ester derivatization at the 2-position acetic acid can rapidly improve potency while maintaining the unique binding mode observed in X-ray structures [6].

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